molecular formula C18H14O B2599291 2,4-Diphenylphenol CAS No. 6093-03-4

2,4-Diphenylphenol

Cat. No.: B2599291
CAS No.: 6093-03-4
M. Wt: 246.309
InChI Key: MKRGRCLYQUZXFS-UHFFFAOYSA-N
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Description

2,4-Diphenylphenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with two phenyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diphenylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common method involves the reaction of phenol with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or chromium trioxide.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group activates the aromatic ring towards electrophilic attack.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols.

Scientific Research Applications

2,4-Diphenylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Diphenylphenol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

    2,6-Diphenylphenol: Another phenol derivative with phenyl groups at the 2 and 6 positions.

    4-Phenylphenol: A phenol with a single phenyl group at the 4 position.

Comparison: 2,4-Diphenylphenol is unique due to the specific positioning of its phenyl groups, which influences its chemical reactivity and biological activity. Compared to 2,6-Diphenylphenol, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

2,4-diphenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRGRCLYQUZXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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